molecular formula C7H14O3 B3048613 Butyl methoxyacetate CAS No. 17640-22-1

Butyl methoxyacetate

Cat. No. B3048613
CAS RN: 17640-22-1
M. Wt: 146.18 g/mol
InChI Key: IWPATTDMSUYMJV-UHFFFAOYSA-N
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Description

Butyl methoxyacetate, also known as butyl 2-methoxyacetate, is a chemical compound with the molecular formula C7H14O3 . It is also known by other names such as methoxy-acetic acid butyl ester and acetic acid, methoxy-, butyl ester .


Synthesis Analysis

The synthesis of butyl methoxyacetate involves the reaction of 2-Methoxyacetic acid with Butanol . The synthesis process was documented in Suomen Kemistilehti B, 1947 .


Molecular Structure Analysis

The molecular structure of butyl methoxyacetate consists of 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 146.18400 . The exact mass is 146.09400 .

Scientific Research Applications

Environmental Applications

Butyl methoxyacetate, as a chemical entity, has been studied in various environmental applications. One notable study focuses on the degradation pathways of methyl tert-butyl ether (MTBE) in aqueous solutions using the UV/H2O2 process. This process leads to the generation of several byproducts, including tert-butyl formate (TBF), methyl acetate, and others, highlighting the complex chemical interactions and potential environmental impact of these substances (Stefan, Mack, & Bolton, 2000).

Synthesis and Chemical Properties

In the realm of synthetic chemistry, butyl methoxyacetate-related compounds have been utilized in various processes. For instance, the synthesis of jenamidines A1/A2 involves the addition of the enolate of tert-butyl acetate to cyanamide methyl ester, followed by a series of chemical reactions, demonstrating the versatility of these compounds in synthetic pathways (Snider & Duvall, 2005). Additionally, the synthesis and properties of ammonium ionic liquids with cyclohexyl substituent have been explored, where various acetates, including 2-methoxyacetates, are assessed for their ability to dissolve cellulose. This highlights the utility of these compounds in industrial applications, such as in the dissolution of cellulose for various manufacturing processes (Pernak et al., 2012).

Pharmacology and Biochemistry

In pharmacological research, the metabolic pathways of various chemicals, including those related to butyl methoxyacetate, have been studied to understand their biological effects and potential therapeutic applications. For example, the metabolism of nabumetone, a drug containing a methoxyacetate-related compound, has been extensively studied in various species, including humans. This research provides insights into the drug's metabolic fate and its conversion to pharmacologically active compounds (Haddock et al., 1984).

properties

IUPAC Name

butyl 2-methoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-4-5-10-7(8)6-9-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPATTDMSUYMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337354
Record name Butyl methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl methoxyacetate

CAS RN

17640-22-1
Record name Butyl 2-methoxyacetate
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Record name Butyl methoxyacetate
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Record name butyl 2-methoxyacetate
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Synthesis routes and methods

Procedure details

542.5 g (5.0 mol) of methyl chloroacetate are initially introduced and stirred at 25° C. 945.4 g (5.25 mol) of 30% strength sodium methoxide solution are added dropwise in the course of 2.5 h such that a reaction temperature of 65° C. is not exceeded. After the addition, stirring is continued at reflux temperature for a further 3 h. 518.8 g of methanol are then removed from the reaction mixture by distillation. 741.2 g (10 mol) of n-butanol are added to the residue and the mixture is heated under reflux. In the course of this, methanol is removed through a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (398.7 g of distillate). After 6.5 h, the conversion of the methyl methoxyacetate to the n-butyl methoxyacetate is >98%. After cooling, the reaction mixture is filtered off with suction and the residue is washed with 277 g of n-butanol. The liquid phase (filtrate and wash liquid) of 1,132.9 g is fractionated through a 0.5 m long Multifil column. n-Butyl methoxyacetate (548.1 g, yield 75%) is obtained as the main fraction with a purity >99%, a chlorine content of 10 ppm and a water content of <0.05%.
Quantity
542.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
741.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
LA Carpino - The Journal of Organic Chemistry, 1964 - ACS Publications
… of ż-butyl -methoxyacetate in 1 1. of dry carbon tetrachloride were added 61 … of ż-butyl -methoxyacetate was … of ż-butyl -methoxyacetate was converted to the -bromo derivative by …
Number of citations: 97 pubs.acs.org
L Konopski - Organic mass spectrometry, 1990 - Wiley Online Library
… The alkyl glycolates 1-8, lactates 9-10 and butyl methoxyacetate (17) were prepared by the azeotropic esterification of acids with alcohols in chloroform over Amberlite IR-120 resin or …
M Shimizu, T Ishida, T Fujisawa - Chemistry letters, 1994 - journal.csj.jp
… Although the reaction using enolates of t-butyl methoxyacetate was initially carried out, the changeover of the diastereofacial selectivity was not realized. Instead, the stereoselective …
Number of citations: 16 www.journal.csj.jp
WL Richardson, MR Barusch, WT Stewart… - Journal of Chemical …, 1961 - ACS Publications
IN RECENT YEARS, research in these laboratories has been directed toward finding new compounds to enhance the octane quality of modern gasolines. This program stemmed from …
Number of citations: 11 pubs.acs.org
H Ito, AB Padias, HK Hall Jr - Journal of Polymer Science Part A …, 1989 - Wiley Online Library
… t-Butyl methoxyacetate (27 g, 0.18 mol) was mixed with 33 g of N-bromosuccinimide (NBS) in 500 mL of carbon tetrachloride in the presence of a trace of benzoyl peroxide. The mixture …
Number of citations: 18 onlinelibrary.wiley.com
T Terasawa, T Okada - Tetrahedron, 1986 - Elsevier
… In a similar reaction camed out usin 199 mg (0.7 mmol) of estrone methyl ether ( h t-butyl methoxyacetate,~ the crude product, obtained from ), was purified by preparative TLC (4O:l …
Number of citations: 26 www.sciencedirect.com
DR Bender, J Brennan, H Rapoport - The Journal of Organic …, 1978 - ACS Publications
… analogous to the preparation of methyl analogue 8.1 Treatment of tert-butyl methoxyacetate with lithium cyclohexylisopropylamide, followed by condensation with diethyl oxalate gave …
Number of citations: 55 pubs.acs.org
S Pati, P Crupi, ML Savastano… - Journal of the Science …, 2020 - Wiley Online Library
BACKGROUND Bottle storage can affect color, aroma and phenolic composition of white wine. Very little information is reported about the bottle evolution during storage of white wines …
Number of citations: 22 onlinelibrary.wiley.com
MS Shanklin - 1982 - search.proquest.com
… To determine whether the signal in the NMR spectrum of the TBS ketene acetal (s) of t-butyl methoxyacetate was due to the presence of only one isomer or a mixture in which both …
Number of citations: 2 search.proquest.com
JH Rigby - Studies in Natural Products Chemistry …, 2013 - books.google.com
… A crossed Claisen condensation of 56 with the enolate derived from t-butyl methoxyacetate gave ester 57 as a 1: 1 mixture of epimers at the side-chain methoxyl group. …
Number of citations: 19 books.google.com

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